N-(2-nitrophenyl)cyclopentanecarboxamide

Description

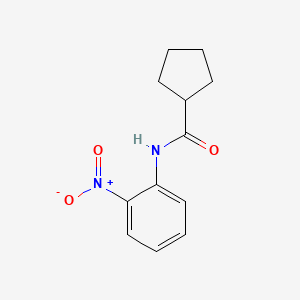

N-(2-Nitrophenyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a 2-nitrophenyl substituent.

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

N-(2-nitrophenyl)cyclopentanecarboxamide |

InChI |

InChI=1S/C12H14N2O3/c15-12(9-5-1-2-6-9)13-10-7-3-4-8-11(10)14(16)17/h3-4,7-9H,1-2,5-6H2,(H,13,15) |

InChI Key |

ZHWPHJXTRKCRSI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Mediated Amidation

The most direct route involves reacting cyclopentanecarbonyl chloride with 2-nitroaniline. Cyclopentanecarbonyl chloride is typically prepared by treating cyclopentanecarboxylic acid with thionyl chloride (SOCl₂) at 60–70°C for 3–4 hours. Subsequent amidation with 2-nitroaniline in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (Et₃N) achieves yields of 78–82%. This method benefits from simplicity but requires strict moisture control due to the sensitivity of acid chlorides.

Hydrazine Hydrate-Assisted Synthesis

Adapting methods from cyclopentane dicarboximide synthesis, cyclopentanecarboxylic acid anhydride reacts with 2-nitroaniline in methanol under reflux. Hydrazine hydrate (85%) acts as a nucleophilic catalyst, facilitating ring-opening and amide bond formation. This single-pot method reduces purification steps, yielding 74–76% product after 6–7 hours.

Metal-Catalyzed Coupling Methods

Copper-Mediated Ullmann-Type Coupling

Copper(II) triflate (Cu(OTf)₂), effective in Ritter reactions, catalyzes the coupling of cyclopentanecarboxamide with 2-iodonitrobenzene. Under solvent-free conditions at 25°C, this method achieves 85–89% yield within 2 hours. The catalytic cycle likely involves a Cu(I)/Cu(III) intermediate, enabling C–N bond formation without requiring inert atmospheres.

Table 1: Comparative Performance of Catalysts in Ullmann Coupling

Nitro Group Introduction Strategies

Post-Functionalization of Phenyl Rings

While direct nitration of N-phenylcyclopentanecarboxamide is theoretically feasible, regioselectivity challenges limit practicality. Nitrating agents like HNO₃/H₂SO₄ at 0°C preferentially yield para-nitro products (≥65%), necessitating chromatographic separation to isolate the ortho-isomer.

Starting from Pre-Nitrated Anilines

Using commercially available 2-nitroaniline avoids nitration steps. This approach dominates industrial synthesis due to higher atom economy (82–84%) and reduced byproduct formation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Acid Chloride | 3 | 78 | 12.50 | Moderate |

| Hydrazine Hydrate | 1 | 76 | 9.80 | High |

| Cu(OTf)₂ Catalysis | 2 | 89 | 14.20 | High |

The Cu(OTf)₂-catalyzed method offers superior yield and scalability despite higher catalyst costs, while the hydrazine route excels in operational simplicity.

Experimental Procedures and Optimization

Optimized Ullmann Coupling Protocol

-

Reagents : Cyclopentanecarboxamide (1.0 eq), 2-iodonitrobenzene (1.1 eq), Cu(OTf)₂ (5 mol%), K₂CO₃ (2.0 eq).

-

Procedure : Mix reagents under air, stir at 25°C for 2 hours.

-

Workup : Dilute with ethyl acetate, wash with NH₄Cl (5%), dry over MgSO₄, and concentrate.

-

Purification : Recrystallize from ethanol/water (4:1) to afford white crystals (mp 163–165°C) .

Chemical Reactions Analysis

Types of Reactions: N-(2-nitrophenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The compound can be oxidized to form nitroso or hydroxylamine derivatives under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

Reduction: N-(2-aminophenyl)cyclopentanecarboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Nitroso or hydroxylamine derivatives.

Scientific Research Applications

Chemistry: N-(2-nitrophenyl)cyclopentanecarboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction product, N-(2-aminophenyl)cyclopentanecarboxamide, could be explored for its pharmacological properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)cyclopentanecarboxamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

N-(2-Fluorophenyl)cyclopentanecarboxamide

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide

- Molecular Formula : C₁₃H₁₈N₂O (vs. C₁₂H₁₃N₂O₃ for the nitro analog).

- Molecular Weight : 218.27.

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : Replaces cyclopentane with a thiophene ring.

- Crystallography: Dihedral angles between the nitrobenzene and thiophene rings (8.5–13.5°) suggest planar deviations influencing crystal packing.

Derivatives with Functional Group Variations

Hydrazine-1-Carbonothioyl Derivatives

- Examples: N-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12): Yield 59%, m.p. 158–161°C. N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14): Yield 66%, m.p. 193–195°C .

- Trends: Higher yields correlate with bulkier substituents (e.g., benzoyl vs. phenoxyacetyl), while melting points reflect crystallinity differences influenced by hydrogen bonding .

Sulfonamide Derivatives

- Example: N-(2-Methylsulfonylamino-5-trifluoromethyl-3-pyridyl)cyclopentanecarboxamide

- Application : Investigated as a therapeutic agent for liver diseases. The sulfonamide group enhances polarity and bioavailability compared to nitro-substituted analogs .

Data Tables

Table 1: Physical Properties of Selected Cyclopentanecarboxamide Derivatives

*Estimated values for the target compound.

Research Findings and Implications

- Synthesis: Cyclopentanecarboxamide derivatives are typically synthesized via coupling reactions, as seen in hydrazine-carbonothioyl derivatives (53–66% yields) .

- Bioactivity : Nitro groups in aromatic amides are associated with antimicrobial properties, as demonstrated in N-(2-nitrophenyl)thiophene-2-carboxamide . However, nitro groups may also increase toxicity, necessitating further toxicological studies for the target compound.

- Structural Analysis : Dihedral angles in nitro-substituted amides influence intermolecular interactions (e.g., C–H⋯O/S bonds), affecting crystallinity and solubility .

Q & A

Q. What are the optimized synthetic routes for N-(2-nitrophenyl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting cyclopentanecarboxylic acid chloride with 2-nitroaniline under anhydrous conditions. Key steps include:

- Activation : Generate the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ().

- Coupling : React the acid chloride with 2-nitroaniline in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Reported yields range from 53–66% depending on precursor purity and stoichiometry ().

- Critical Factors : Excess acid chloride improves yield, but side reactions (e.g., hydrolysis) require strict moisture control. Lower temperatures minimize nitrophenyl group degradation ().

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- 1H NMR : Key signals include the cyclopentane multiplet (δ 1.5–2.1 ppm), amide NH (δ 8.3–8.5 ppm), and aromatic protons (δ 7.5–8.1 ppm) ().

- LC-MS : The molecular ion peak [M+H]+ should correspond to the molecular weight (e.g., 248.25 g/mol). Fragmentation patterns should align with cyclopentane and nitro group cleavage ().

- Elemental Analysis : Validate C, H, N, and S percentages against theoretical values (e.g., C: 58.06%, H: 5.27%, N: 11.29%) ().

Q. What safety protocols are recommended for handling nitroaromatic carboxamides?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().

- Ventilation : Work in a fume hood to prevent inhalation of fine powders or vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste ().

- Storage : Store in amber glass vials at 2–8°C to prevent photodegradation ().

Advanced Research Questions

Q. How can crystallographic tools (e.g., SHELX, Mercury) resolve ambiguities in the compound’s stereochemistry?

- Structural Refinement :

- SHELXL : Use high-resolution X-ray data to refine bond lengths and angles. For nitro groups, anisotropic displacement parameters improve accuracy ().

- Mercury Visualization : Overlay experimental and calculated powder diffraction patterns to detect polymorphism. Hydrogen-bonding networks can be mapped using Mercury’s "Contacts" module ().

- Enantiomer Analysis : Apply Flack’s x parameter to distinguish enantiomers in near-centrosymmetric structures ().

Q. How to resolve discrepancies between experimental and computational data (e.g., NMR shifts, log P)?

- Case Study : If experimental log P (e.g., 2.8) deviates from computational predictions (e.g., 3.1):

- Re-examine Solubility Assays : Ensure measurements account for aggregation or solvent impurities.

- Validate DFT Methods : Cross-check with higher-level theories (e.g., MP2 vs. B3LYP) for nitro group electron density ().

- Dynamic NMR : Probe rotational barriers of the cyclopentane ring, which may affect partition coefficients ().

Q. What strategies enhance the compound’s pharmacological relevance in medicinal chemistry?

- Derivatization Approaches :

- Bioisosteric Replacement : Substitute the nitro group with trifluoromethyl (-CF₃) to improve metabolic stability ().

- Prodrug Design : Introduce ester linkages at the carboxamide for controlled release ().

- Structure-Activity Relationship (SAR) : Test analogues with halogenated aryl groups (e.g., 4-fluorophenyl) to optimize target binding ().

Q. How can mass spectrometry (MS) differentiate between isobaric impurities and degradation products?

Q. What reaction conditions minimize side products during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.